

Introduction: The Strategic Value of the Substituted Pyrazole-Aniline Scaffold

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Compound of Interest

Compound Name: 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

CAS No.: 1006467-53-3

Cat. No.: B2608911

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In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline** has emerged as a particularly valuable intermediate. This molecule masterfully combines three critical pharmacophoric elements onto a single aniline core: a nucleophilic amino group, a conformation-restricting chlorine atom, and a versatile 4-methylpyrazole ring.

The pyrazole moiety, a five-membered aromatic heterocycle, is a cornerstone of numerous approved drugs, prized for its wide spectrum of biological activities and its ability to engage in various non-covalent interactions with protein targets.^{[1][2]} When coupled with an aniline, the resulting structure serves as a powerful "hinge-binder" motif, particularly for ATP-competitive kinase inhibitors. The aniline's amino group can form crucial hydrogen bonds with the backbone of a kinase's hinge region, while the attached pyrazole ring projects into a hydrophobic pocket. The ortho-chlorine substituent further refines the molecule's utility by sterically influencing the torsion angle between the aniline and pyrazole rings, locking it into a more favorable binding conformation and enhancing target affinity.

This technical guide offers a comprehensive overview of **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline** for researchers and drug development professionals, detailing its chemical identity, a robust synthetic pathway with a step-by-step protocol, its applications as a pharmacophore, and essential safety protocols.

Chemical Identity & Physicochemical Profile

A precise understanding of a building block's fundamental properties is the foundation of its effective application in synthesis. The key identifiers and properties of **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline** are summarized below.

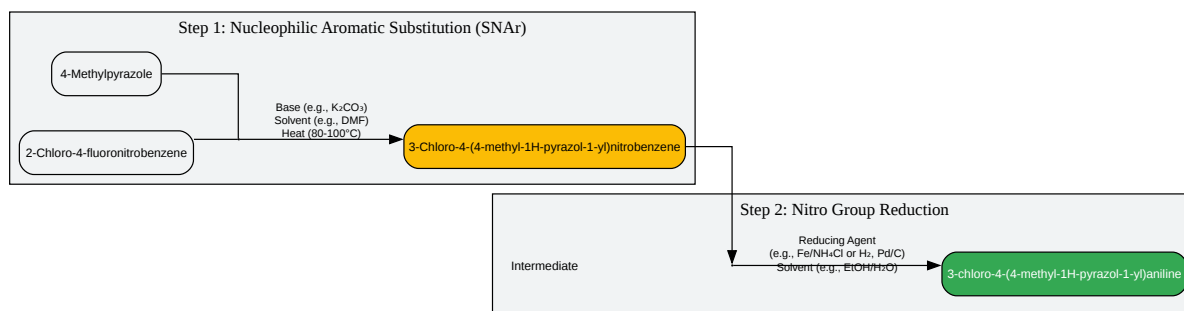
| Property | Specification |
|---------------------|--|
| IUPAC Name | 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 1006467-53-3 |
| Molecular Formula | C ₁₀ H ₁₀ ClN ₃ |
| Molecular Weight | 207.66 g/mol |
| SMILES | <chem>Cc1cn(n-c1)c2ccc(N)cc2Cl</chem> |
| InChI Key | Not readily available. |

Note: Experimental physicochemical properties such as melting point and solubility are not widely published and should be determined empirically upon acquisition.

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline** is a two-step sequence commencing with a nucleophilic aromatic substitution (S_NAr) followed by a nitro group reduction. This approach is favored for its high efficiency and the ready availability of starting materials.

Overall Synthetic Scheme



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Caption: General two-step synthesis of the target compound.

Causality Behind Experimental Choices

- Step 1 (SNAr): The reaction joins the two core fragments.
 - Substrate: 2-Chloro-4-fluoronitrobenzene is the ideal electrophile. The fluorine atom is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the para-nitro group and the ortho-chlorine atom. Fluorine is a significantly better leaving group than chlorine in SNAr reactions, ensuring high regioselectivity.
 - Nucleophile: 4-Methylpyrazole attacks via one of its nitrogen atoms.
 - Reagents: A mild base like potassium carbonate (K_2CO_3) is sufficient to deprotonate the pyrazole N-H, generating the active nucleophile. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the reaction.
 - Control: The temperature is maintained at 80–100°C to ensure a reasonable reaction rate without promoting side reactions, such as the displacement of the less reactive chlorine

atom.[3]

- Step 2 (Reduction): This step unmask the critical aniline functionality.
 - Method A (Catalytic Hydrogenation): This is a clean and efficient method using hydrogen gas and a palladium on carbon (Pd/C) catalyst. It often provides high yields with simple workup procedures (filtration to remove the catalyst).[4]
 - Method B (Chemical Reduction): A classic and cost-effective alternative involves using a metal in the presence of an acid source, such as iron powder with ammonium chloride or tin(II) chloride.[3] This method is robust and avoids the need for specialized high-pressure hydrogenation equipment. The choice between methods often depends on laboratory scale and equipment availability.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)nitrobenzene

- To a stirred solution of 4-methylpyrazole (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add potassium carbonate (K_2CO_3 , 1.5 eq).
- Add 2-chloro-4-fluoronitrobenzene (1.05 eq) to the suspension.
- Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and pour it into ice-water (10 volumes).
- Stir the resulting slurry for 30 minutes. The product will precipitate as a solid.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate nitro-compound.

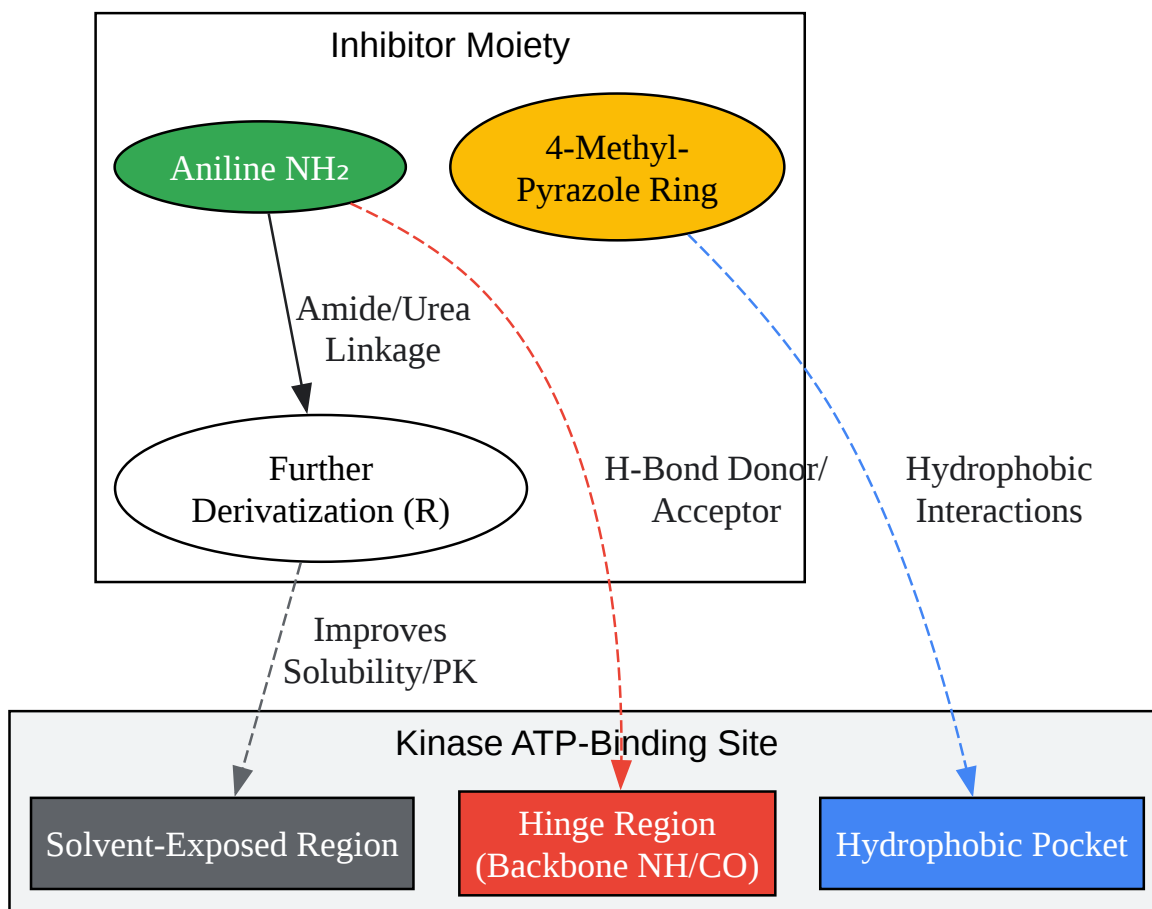
Step 2: Synthesis of **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline**

- Charge a round-bottom flask with the intermediate nitro-compound (1.0 eq), ethanol (5 volumes), and water (2 volumes).

- Add ammonium chloride (NH_4Cl , 4.0 eq) followed by iron powder (Fe , 3.0 eq).
- Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
- Wash the Celite® pad with additional ethanol.
- Concentrate the combined filtrates under reduced pressure to remove the ethanol.
- Extract the remaining aqueous solution with ethyl acetate (3 x 5 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Application in Medicinal Chemistry: A Privileged Kinase Inhibitor Scaffold

The title compound is not an end-drug but a crucial intermediate whose structure is frequently found at the core of potent and selective kinase inhibitors. The aniline nitrogen and the adjacent pyrazole ring form a powerful pharmacophore that effectively targets the ATP-binding site of many kinases.



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Caption: Pharmacophore model for kinase hinge-binding.

- **Hinge-Binding:** The primary amine of the aniline is perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a classic ATP-mimetic interaction.[3]
- **Hydrophobic Interactions:** The 4-methylpyrazole ring is projected into a nearby hydrophobic pocket, often occupied by the adenine ring of ATP. The methyl group can further enhance van der Waals interactions and potency.
- **Vector for Derivatization:** The aniline amine is a versatile chemical handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to form amides, sulfonamides, or ureas, respectively. This allows for the introduction of larger chemical groups (R-groups) that can

extend into the solvent-exposed region of the ATP-binding site, providing opportunities to fine-tune selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

As a substituted chloroaniline, **3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline** must be handled with appropriate caution. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from analogous compounds like 3-chloroaniline provide a strong basis for hazard assessment.^{[5][6]}

| Hazard Class & Statement | Precautionary Measures |
|---|--|
| Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled. ^{[5][6]} | P261: Avoid breathing dust/fume. P280: Wear protective gloves/clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. ^[5] |
| Skin/Eye Irritation: Causes skin and serious eye irritation. ^[7] | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[7] |
| Environmental Hazard: Very toxic to aquatic life with long-lasting effects. ^[5] | P273: Avoid release to the environment. ^[5] |

Handling and Storage Recommendations

- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent slow oxidation and degradation of the sensitive aniline group (often observed as a color change to brown or purple), it is best stored at 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen).^[3]

Conclusion

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a high-value, strategically designed heterocyclic building block. Its synthesis is straightforward and scalable, and its structure embodies a pre-organized pharmacophore ideal for targeting protein kinases. The combination of a hinge-binding aniline, a hydrophobic pyrazole moiety, and a conformation-directing chlorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling requirements enables its effective and safe integration into drug discovery programs aimed at developing next-generation targeted therapies.

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